2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridazine ring, an acetamido group, and a thioether linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the pyridazine derivative with acetic anhydride.
Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound.
Final Coupling: The final step involves coupling the thioether intermediate with 3,5-dimethoxyphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, usually in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide: shares similarities with other acetamide derivatives, such as:
Uniqueness
- The presence of both the pyridazine ring and the thioether linkage in this compound distinguishes it from other acetamide derivatives. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-10(21)17-14-4-5-16(20-19-14)25-9-15(22)18-11-6-12(23-2)8-13(7-11)24-3/h4-8H,9H2,1-3H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMGYRXNQJVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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